Cycloaspeptide A

Description

Overview of Cyclopeptides as Fungal Secondary Metabolites

Fungi are a prolific source of secondary metabolites, which are compounds not essential for normal growth but that often confer advantages for survival. Among these, cyclopeptides represent a significant and structurally diverse class. mdpi.comresearchgate.net These molecules are characterized by a cyclic structure composed of amino acid residues linked by peptide bonds. Fungi, including various species of Aspergillus, Penicillium, and Alternaria, are known to produce a wide array of cyclopeptides. acs.orgresearchgate.net These compounds exhibit a broad range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. ontosight.ai Fungal cyclopeptides can be synthesized through two primary pathways: ribosomal synthesis followed by post-translational modification or, more commonly, via large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.govacs.org The structural diversity of these molecules arises from the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as modifications such as N-methylation and the presence of unusual amino acid precursors. researchgate.netrsc.orgnih.gov

Significance of Cycloaspeptide A within the Cyclopeptide Family

This compound stands out within the large family of fungal cyclopeptides due to its specific biological activity and its role as a representative member of the cycloaspeptide series. acs.org It is a cyclic pentapeptide that has been a subject of interest for its ability to act as a cholecystokinin (B1591339) (CCK) antagonist. nih.gov Cholecystokinin is a peptide hormone involved in stimulating the digestion of fat and protein. colostate.edu By blocking the action of CCK, this compound can influence physiological processes regulated by this hormone, making it a valuable tool for studying the cholecystokinin system. nih.govdntb.gov.ua Furthermore, the study of this compound and its analogs, such as cycloaspeptide E, has provided insights into the structure-activity relationships within this class of compounds. acs.orgnih.gov For instance, while this compound itself is not insecticidal, the minor metabolite cycloaspeptide E, which differs by a single amino acid, shows insecticidal properties. acs.orgnih.govresearchgate.net This highlights how small structural modifications can lead to significant changes in biological function.

Historical Context of Cycloaspeptide Discovery

This compound was first reported as a metabolite produced by fungi of the genus Aspergillus. acs.org Specifically, it has been isolated from species such as Aspergillus sp. NE-45. acs.org Subsequent research has also identified its production by various species of Penicillium, including Penicillium algidum, P. jamesonlandense, P. ribeum, and P. soppii. acs.org The initial discovery and characterization of this compound and its congeners, cycloaspeptides B and C, were based on spectroscopic data and amino acid analysis. acs.org The discovery of these compounds has spurred further investigation into the biosynthetic pathways of N-methylated cyclopeptides in fungi, leading to a deeper understanding of the enzymes involved, particularly non-ribosomal peptide synthetases (NRPSs). rsc.orgnih.gov

Chemical Structure and Properties of this compound

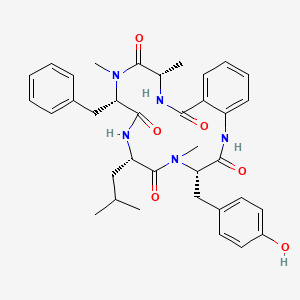

This compound is a cyclic pentapeptide, meaning it is composed of five amino acid residues linked in a circular fashion. The constituent amino acids are L-alanine, N-methyl-L-phenylalanine, L-leucine, N-methyl-L-tyrosine, and 2-aminobenzoic acid. caymanchem.com The cyclic nature of the molecule contributes to its conformational rigidity and biological activity.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₄₃N₅O₆ | nih.gov |

| Molecular Weight | 641.8 g/mol | caymanchem.comnih.gov |

| Monoisotopic Mass | 641.32133411 Da | nih.gov |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. | caymanchem.com |

| Appearance | Solid | caymanchem.com |

| Origin | Fungus (Penicillium sp., Aspergillus sp.) | caymanchem.comnih.gov |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster. rsc.orgnih.gov Research has shown that the cycloaspeptide gene cluster contains a minimal 5-module NRPS. rsc.orgnih.govresearchgate.net A key feature of this biosynthetic pathway is the N-methylation of two of the amino acid residues. This methylation is carried out by a specific N-methyltransferase (N-MeT) enzyme that acts in trans, meaning it is a separate enzyme from the main NRPS assembly line. rsc.orgnih.gov

Studies involving gene deletion have demonstrated that the NRPS has a preference for incorporating N-methylated amino acids. rsc.orgnih.gov When the N-MeT gene is knocked out, the production of cycloaspeptides ceases, but can be restored by feeding the culture with externally supplied N-methylated amino acids. nih.govresearchgate.net This discovery has allowed for a degree of control over the final product, enabling increased yields of specific cycloaspeptide analogs and even the production of novel fluorinated versions through precursor-directed biosynthesis. rsc.orgnih.gov The first module of the synthetase is responsible for activating and incorporating the anthranilic acid unit. researchgate.net

Biological Activities and Mechanisms of Action of this compound

The most well-documented biological activity of this compound is its role as a cholecystokinin (CCK) antagonist. nih.gov Cholecystokinin is a peptide hormone that plays a crucial role in the digestive system by stimulating the release of digestive enzymes from the pancreas and bile from the gallbladder. colostate.edu It also acts as a neurotransmitter in the brain. colostate.edu

This compound exerts its effect by binding to CCK receptors, thereby blocking the binding of CCK and inhibiting its downstream signaling pathways. There are two main subtypes of CCK receptors, CCK-A (for "alimentary") and CCK-B (for "brain"). While some compounds show selectivity for one subtype over the other, the specific binding profile of this compound has been a subject of investigation. The ability to antagonize CCK receptors makes this compound a valuable pharmacological tool for studying the physiological roles of cholecystokinin. nih.govdntb.gov.ua Additionally, some studies have reported antiparasitic activity for this compound against the malaria parasite Plasmodium falciparum. caymanchem.com

Total Synthesis of this compound and its Analogs

The total synthesis of this compound and its analogs, such as cycloaspeptide E, has been achieved through multi-step chemical processes. acs.orgnih.gov These synthetic routes are crucial for confirming the structure of the natural product, providing larger quantities for biological testing, and creating novel analogs with potentially improved or different activities. nih.gov

One of the key challenges in the synthesis of cyclic peptides is the macrocyclization step, where the linear peptide precursor is induced to form a ring. mdpi.com The efficiency of this step can be highly dependent on the peptide sequence and the reaction conditions used. For the synthesis of cycloaspeptide E, a related compound, a strategy was developed that involved the initial formation of a linear peptide which was then cyclized. acs.org This approach faced challenges, as standard deprotection methods for the peptide precursors led to significant hydrolysis. acs.org A successful strategy involved starting with alanine (B10760859) already linked to the aminobenzoate moiety. acs.org Various coupling reagents can be employed for the formation of the peptide bonds and for the final cyclization step. mdpi.commdpi.com The total synthesis not only confirms the structure of this compound but also opens the door for the systematic exploration of structure-activity relationships by creating a library of related compounds.

Structure

3D Structure

Properties

IUPAC Name |

(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQAUFZWGKHGZ-IAURBROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017535 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109171-13-3 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Dereplication Methodologies for Cycloaspeptide a and Analogues

Fungal Sources of Cycloaspeptide A

This compound and its analogues have been isolated from a variety of filamentous fungi, primarily belonging to the genera Aspergillus and Penicillium. Research has also identified other fungal species capable of producing these compounds.

Aspergillus Species

The initial discovery of cycloaspeptides A, B, and C was from an unidentified Aspergillus species. mdpi.comresearchgate.net Specifically, Aspergillus sp. NE-45 has been cited as a source of these compounds. mdpi.com While a later screening of the Aspergillus genus did not identify additional cycloaspeptide producers, the original discovery highlights the potential of this genus to synthesize these complex molecules. nih.gov

Penicillium Species

A significant number of Penicillium species have been identified as producers of this compound and its derivatives. Notably, the psychrotolerant fungus Penicillium ribeum has been shown to produce this compound and a related analogue, cycloaspeptide D. acs.orgnih.govresearchgate.netcolab.ws Other Penicillium species that are known to produce this compound include Penicillium janczewskii, Penicillium soppii, and Penicillium lanosum. nih.govmedchemexpress.commicrobiologyresearch.orgresearchgate.net Furthermore, Penicillium algidum is a known source of this compound and D. nih.govresearchgate.net An endophytic fungus, Penicillium virgatum, has been found to produce cycloaspeptide H along with known cycloaspeptides. tandfonline.com The diversity of Penicillium species producing these compounds underscores their significance as a primary source.

Other Filamentous Fungi (e.g., Isaria farinosa, Trichothecium species)

Beyond Aspergillus and Penicillium, other filamentous fungi have been reported to produce cycloaspeptides. Isaria farinosa, a fungus that colonizes Cordyceps sinensis, has been found to produce this compound, C, and two new derivatives, cycloaspeptide F and G. acs.orgresearchgate.netresearchgate.netacs.orgnih.gov Additionally, a Trichothecium strain, along with several Penicillium species, was found to produce cycloaspeptide E, an analogue with reported insecticidal activity. mdpi.comnih.govresearchgate.net

Fungal Sources of this compound and Analogues

| Fungus | Compound(s) Isolated | Reference(s) |

|---|---|---|

| Aspergillus sp. NE-45 | This compound, B, C | mdpi.com |

| Penicillium ribeum | This compound, D | acs.orgnih.govresearchgate.netcolab.ws |

| Penicillium janczewskii | This compound | medchemexpress.com |

| Penicillium soppii | This compound | nih.govmicrobiologyresearch.orgresearchgate.net |

| Penicillium lanosum | This compound | nih.govmicrobiologyresearch.orgresearchgate.net |

| Penicillium algidum | This compound, D | nih.govresearchgate.net |

| Penicillium virgatum | Cycloaspeptide H | tandfonline.com |

| Isaria farinosa | This compound, C, F, G | acs.orgresearchgate.netresearchgate.netacs.orgnih.gov |

| Trichothecium species | Cycloaspeptide E | mdpi.comnih.govresearchgate.net |

Advanced Purification and Separation Techniques

The isolation and purification of this compound and its analogues from complex fungal extracts require sophisticated chromatographic techniques. High-Speed Countercurrent Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (HPLC) have proven to be particularly effective.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of cyclic peptides, including cycloaspeptides. In the isolation of this compound and D from the psychrotolerant fungus Penicillium ribeum, HSCCC was a key purification step. acs.orgnih.govresearchgate.netcolab.ws This technique allows for the separation of compounds from crude extracts without a solid support matrix, which can minimize sample loss and degradation. nih.gov For the separation of cyclic peptides from Vaccaria segetalis, a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water was optimized for HSCCC. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is an essential tool for the final purification of this compound and its analogues to a high degree of purity. nih.gov Following initial separation by methods like HSCCC, preparative HPLC is often used to isolate individual cycloaspeptides from fractions containing a mixture of related compounds. acs.orgnih.govresearchgate.netcolab.ws For instance, the purification of this compound and D from Penicillium ribeum utilized preparative HPLC after an initial HSCCC separation. acs.orgnih.govresearchgate.net Reversed-phase preparative HPLC (RP-HPLC) is a common configuration for this purpose, often employing a water and organic solvent gradient to achieve fine separation. ethz.ch This technique has been instrumental in obtaining pure samples of various cycloaspeptides for structural elucidation and biological activity studies. researchgate.netdntb.gov.ua

Advanced Purification Techniques for this compound

| Technique | Application | Reference(s) |

|---|---|---|

| High-Speed Countercurrent Chromatography (HSCCC) | Initial separation of cycloaspeptides from crude fungal extracts. | acs.orgnih.govresearchgate.netcolab.wsnih.gov |

| Preparative High-Performance Liquid Chromatography (HPLC) | Final purification of individual cycloaspeptide analogues. | acs.orgnih.govresearchgate.netcolab.wsnih.gov |

Biosynthetic Pathway Elucidation of Cycloaspeptide a

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Cycloaspeptide Biogenesis

The core structure of cycloaspeptide A is assembled by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). nih.govrsc.org This enzymatic machinery provides a template for the sequential addition of amino acid building blocks, deviating from the ribosome-dependent protein synthesis pathway.

Genomic analysis of cycloaspeptide-producing fungi, such as Penicillium soppii and P. jamesonlandense, has led to the identification of the cycloaspeptide biosynthetic gene cluster. nih.gov This cluster contains the essential genes encoding the NRPS and the associated N-methyltransferase. nih.govrsc.orgresearchgate.net In these Penicillium species, the N-methyltransferase gene (PscyA or PjcyA) and the NRPS gene (PscyB or PjcyB) are located adjacent to each other. nih.gov

Further investigation in P. jamesonlandense revealed additional genes within the locus that could play a role in cycloaspeptide production, including those encoding an amino acid transporter, a Zn2Cys6 transcription factor, and an aminotransferase. nih.gov However, in P. soppii, these related genes are found on a different scaffold, suggesting the possibility of a split secondary metabolite cluster. nih.gov Gene disruption experiments have been crucial in confirming the function of this cluster. The targeted knockout of either the NRPS gene (PscyB) or the N-MeT gene (PscyA) in P. soppii resulted in the complete cessation of this compound production, definitively linking this gene cluster to its biosynthesis. nih.govrsc.org

| Gene | Organism | Function in this compound Biosynthesis |

| PscyA | Penicillium soppii | Encodes the N-methyltransferase responsible for methylating amino acid precursors. nih.govrsc.org |

| PscyB | Penicillium soppii | Encodes the Non-Ribosomal Peptide Synthetase that assembles the peptide backbone. nih.govrsc.org |

| PjcyA | P. jamesonlandense | Homolog of PscyA, encoding an N-methyltransferase. nih.gov |

| PjcyB | P. jamesonlandense | Homolog of PscyB, encoding a Non-Ribosomal Peptide Synthetase. nih.gov |

The NRPS enzyme responsible for this compound synthesis is a modular protein, with each module facilitating the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is comprised of three core domains:

Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, which holds the substrate or the elongating peptide chain via a thioester bond.

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

The this compound NRPS is a minimal 5-module synthetase. nih.govrsc.orgresearchgate.net A unique feature of this system is the presence of a terminal condensation (CT) domain, which is believed to catalyze the macrocyclization of the linear pentapeptide to form the final cyclic structure. nih.gov

Bioinformatic analysis of the A domains within the P. soppii cycloaspeptide NRPS (PscyB) has been used to predict the substrate for each module. researchgate.net

| Module | Predicted Substrate |

| 1 | Anthranilic acid |

| 2 | Alanine (B10760859) |

| 3 | Phenylalanine |

| 4 | Leucine (B10760876) |

| 5 | Tyrosine/Phenylalanine |

The primary NRPS enzyme involved in the synthesis of this compound is encoded by the PscyB gene in Penicillium soppii and its homolog in other producing organisms. nih.govrsc.org This single, large protein contains all the necessary modules and domains to assemble the pentapeptide backbone of this compound. The disruption of this gene completely abrogates the production of this compound, highlighting its central role in the biosynthetic pathway. nih.govrsc.org

Modular Organization and Domain Functions (Adenylation, Condensation, Thiolation)

N-Methyltransferase (N-MeT) Role in Post-Translational Modification

A key structural feature of this compound is the N-methylation of specific amino acid residues. This modification is carried out by a dedicated N-methyltransferase (N-MeT) enzyme. nih.govrsc.orgresearchgate.net

Unlike many NRPS systems where the N-methyltransferase domain is integrated within the NRPS enzyme itself (in cis), the cycloaspeptide biosynthetic pathway utilizes a discrete, trans-acting N-MeT enzyme. nih.govrsc.org This enzyme is encoded by the PscyA gene in P. soppii. nih.govrsc.org The discovery of this trans-acting N-MeT represents a new model for the biosynthesis of N-methylated non-ribosomal peptides. nih.govrsc.orgresearchgate.net

The function of this enzyme was confirmed through gene knockout experiments. nih.govrsc.org When the PscyA gene was deleted from P. soppii, the fungus was no longer able to produce this compound. nih.govrsc.org This demonstrated that the N-MeT is essential for the biosynthesis of this compound.

Further investigation into the role of the trans-acting N-MeT revealed that it acts on free amino acids before they are incorporated into the peptide chain by the NRPS. rsc.orgnih.gov This was elegantly demonstrated by feeding experiments with an N-MeT knockout strain of P. soppii. rsc.org When this mutant strain, which is incapable of producing cycloaspeptides, was supplied with externally provided N-methylated phenylalanine and N-methylated tyrosine, the production of this compound was fully restored. rsc.org

This finding indicates that the N-MeT enzyme is responsible for methylating the amino acid substrates, which are then recognized and incorporated by the NRPS. rsc.org It also revealed that two of the NRPS modules preferentially accept and incorporate these N-methylated amino acids. nih.govrsc.orgresearchgate.net This mechanism provides a unique level of control over the final structure of the peptide and has been exploited for the directed biosynthesis of novel cycloaspeptide analogs. nih.govrsc.orgresearchgate.net

Discovery and Function of Trans-acting N-MeT Enzymes

Genetic Regulation of Cycloaspeptide Biosynthesis

The production of this compound is a tightly controlled process, governed by specific regulatory genes within the biosynthetic gene cluster. These genes orchestrate the expression of the core enzymes responsible for synthesizing the cyclic peptide.

Identification of Regulatory Genes (e.g., Transcription Factors)

Key to understanding the regulation of cycloaspeptide biosynthesis was the identification of a putative pathway-specific transcription factor. In the producing fungi Penicillium jamesonlandense and Penicillium soppii, a gene encoding a Zn(II)2Cys6 binuclear cluster transcription factor, designated PscyD , has been identified within the cycloaspeptide biosynthetic gene cluster. nih.gov

In P. jamesonlandense, the gene for this transcription factor is located adjacent to the nonribosomal peptide synthetase (NRPS) gene (PscyB) and the N-methyltransferase (N-MeT) gene (PscyA). nih.gov However, in P. soppii, the genetic arrangement is different; the transcription factor gene is found on a separate scaffold from the core structural genes. nih.gov This phenomenon, known as a split secondary metabolite cluster, has been observed in other fungi. Despite its translocation in P. soppii, research confirms that PscyD remains integral to the regulation of cycloaspeptide biosynthesis. nih.govresearchgate.net

Impact of Gene Disruption on Metabolite Production

Gene disruption studies have been instrumental in elucidating the function of the genes within the cycloaspeptide cluster. Using a bipartite knock-out strategy, researchers have systematically deleted key genes in P. soppii to observe the effect on the production of this compound and its related analogue, cycloaspeptide E. nih.govresearchgate.net

The results of these gene disruption experiments can be summarized as follows:

Disruption of Core Structural Genes: The deletion of either the NRPS gene (PscyB) or the N-methyltransferase gene (PscyA) resulted in the complete abolishment of both this compound and E production. nih.govresearchgate.net This finding confirms that both genes are essential for the biosynthesis of these compounds. researchgate.net The production of cycloaspeptides could be successfully restored by reintroducing the PscyB gene into the knockout strain, a process known as complementation. nih.govresearchgate.net Furthermore, the heterologous expression of just PscyA and PscyB in the fungus Aspergillus oryzae was sufficient to produce both cycloaspeptides, definitively proving they are the only structural genes required for the pathway. nih.govresearchgate.net

Disruption of the Regulatory Gene: When the transcription factor gene, PscyD, was disrupted in P. soppii, there was a significant and marked reduction in the yield of cycloaspeptides. nih.govresearchgate.netresearchgate.net This outcome underscores the role of PscyD as a positive regulator, essential for the efficient transcription of the biosynthetic genes.

N-Methyltransferase Knockout and Feeding Studies: A particularly insightful experiment involved the knockout of the PscyA gene, which encodes the N-methyltransferase. While this mutant could not produce cycloaspeptides on its own, its production capabilities were restored when the culture medium was supplemented with N-methylated amino acids. nih.govresearchgate.net This demonstrated that the NRPS enzyme preferentially incorporates already-methylated amino acids. nih.govrsc.org

Table 1: Impact of Gene Disruption on Cycloaspeptide Production in P. soppii

| Disrupted Gene | Gene Product | Effect on Cycloaspeptide Production | Reference |

|---|---|---|---|

| PscyB (NRPS) | Nonribosomal Peptide Synthetase | Complete loss of production | nih.govresearchgate.net |

| PscyA (N-MeT) | N-Methyltransferase | Complete loss of production | nih.govresearchgate.net |

| PscyD (Transcription Factor) | Zn(II)2Cys6 Transcription Factor | Marked reduction in yield | nih.govresearchgate.net |

Comparative Biosynthetic Studies with Related Natural Products (e.g., Ditryptophenaline)

The biosynthetic strategy for this compound, particularly the use of a trans-acting N-methyltransferase to supply methylated precursors to the NRPS, is not unique. Comparative studies have revealed a similar mechanism in the biosynthesis of another fungal nonribosomal peptide, ditryptophenaline (B161596) . nih.govresearchgate.netrsc.org

Ditryptophenaline biosynthesis in Aspergillus flavus also involves an NRPS that accepts a methylated amino acid, in this case, N-methylated phenylalanine. researchgate.net The discovery of the cycloaspeptide pathway facilitated the rapid identification of a homologous N-methyltransferase gene, DtpB, within the ditryptophenaline biosynthetic gene cluster. researchgate.net

Gene disruption experiments in A. flavus mirrored the findings from the cycloaspeptide studies. researchgate.net Deletion of the DtpB gene eliminated the production of ditryptophenaline. researchgate.net Crucially, production was restored upon feeding the mutant strain with N-methylated phenylalanine. researchgate.net This parallel confirms that this model of N-methylation, where a discrete enzyme methylates a free amino acid before its incorporation by the NRPS, is a recurring strategy in fungal natural product biosynthesis. researchgate.netrsc.org This understanding has also opened avenues for biosynthetic engineering; feeding a fluorinated phenylalanine analogue to the DtpB mutant resulted in the creation of a novel fluorinated ditryptophenaline. researchgate.netrsc.org

Structural Characterization and Stereochemical Assignment of Cycloaspeptide a

Advanced Spectroscopic Techniques for Structure Determination

The determination of cycloaspeptide A's structure is a testament to the power of modern spectroscopic methods. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has provided the necessary data to piece together its intricate architecture. researchgate.netnih.gov These techniques, used in concert, allow for a comprehensive analysis, from determining the elemental composition to defining the three-dimensional shape of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like this compound. researchgate.netnih.govuzh.chmdpi.comemerypharma.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial proximity. uzh.chemerypharma.com

The initial steps in the NMR analysis of this compound involve the acquisition of one-dimensional ¹H and ¹³C NMR spectra. nih.govmdpi.comemerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Residue | Position | δH (ppm) | δC (ppm) |

|---|---|---|---|

| N-Me-L-Phe | NH | --- | --- |

| N-CH3 | 2.78 (s) | 32.5 | |

| α | 5.61 (dd, 10.0, 4.0) | 60.2 | |

| β | 3.25 (dd, 14.0, 4.0), 2.95 (dd, 14.0, 10.0) | 37.8 | |

| γ (Ar) | 7.20-7.30 (m) | 137.1 | |

| δ (Ar) | 7.20-7.30 (m) | 129.5 | |

| ε (Ar) | 7.20-7.30 (m) | 128.6 | |

| ζ (Ar) | 7.20-7.30 (m) | 126.8 | |

| L-Ala | NH | 8.15 (d, 7.5) | --- |

| α | 4.65 (dq, 7.5, 7.0) | 48.9 | |

| β | 1.18 (d, 7.0) | 18.5 | |

| L-Tyr | NH | 8.35 (d, 8.5) | --- |

| α | 4.85 (ddd, 8.5, 8.0, 4.5) | 54.2 | |

| β | 3.10 (dd, 14.0, 4.5), 2.90 (dd, 14.0, 8.0) | 37.1 | |

| γ (Ar) | --- | 127.8 | |

| δ (Ar) | 7.05 (d, 8.5) | 130.5 | |

| ε (Ar) | 6.70 (d, 8.5) | 115.5 | |

| ζ (Ar-OH) | 9.25 (s) | 155.8 | |

| L-Leu | NH | 7.95 (d, 9.0) | --- |

| α | 4.55 (m) | 51.8 | |

| β | 1.60 (m) | 41.2 | |

| γ | 0.90 (m) | 24.8 | |

| δ | 0.85 (d, 6.5), 0.80 (d, 6.5) | 23.2, 21.5 | |

| Anthranilic acid | NH | 9.85 (s) | --- |

| 3 | 7.90 (dd, 8.0, 1.5) | 118.2 | |

| 4 | 7.50 (ddd, 8.5, 7.0, 1.5) | 132.5 | |

| 5 | 7.15 (ddd, 8.0, 7.0, 1.0) | 120.8 | |

| 6 | 8.10 (dd, 8.5, 1.0) | 125.1 | |

| C-1 | --- | 140.1 | |

| C-2 | --- | 116.5 | |

| C=O | --- | 168.5, 169.8, 170.5, 171.2, 172.1 |

Data is compiled from literature sources and may vary slightly depending on the solvent and instrument used.

To establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed. nih.govuzh.chmdpi.comnih.gov

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, helping to piece together individual amino acid spin systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals for each residue.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connections (typically over 2-3 bonds) between protons and carbons. This is particularly important for identifying the peptide sequence by observing correlations between the alpha-proton of one amino acid and the carbonyl carbon of the preceding residue.

The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals to their respective atoms within the this compound molecule. emerypharma.com The sequence of the amino acid residues is determined primarily through the interpretation of HMBC correlations. For instance, a correlation between the NH proton of one amino acid and the carbonyl carbon of another establishes their peptide bond linkage. The stereochemistry of the amino acids is often determined by comparing the observed NMR data with that of known L- or D-amino acid standards or through advanced techniques like Marfey's method.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that complements NMR data by providing the accurate molecular weight and elemental composition of a compound. researchgate.netnih.govuzh.chmdpi.comemerypharma.com

High-resolution electrospray ionization mass spectrometry (HREIMS or HR-ESI-MS) is used to determine the exact mass of the this compound molecule with high precision. uzh.chnih.gov This allows for the unambiguous determination of its molecular formula, C₃₆H₄₃N₅O₆. glentham.com Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide chain, as the molecule tends to break at the weaker amide bonds. This sequence information from MS/MS corroborates the findings from the NMR analysis, providing a high degree of confidence in the final structural assignment. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for sequencing cyclic peptides like this compound. sioc-journal.cnwikipedia.org This method involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and fragmented. wikipedia.org The resulting fragment ions provide detailed structural information. uab.edu

In the analysis of cyclic peptides, the fragmentation patterns can be complex. plos.orgnih.gov However, by carefully analyzing the fragment ions, researchers can deduce the amino acid sequence. sioc-journal.cn For instance, the amino acid sequence of cyclic pentapeptides can be determined through the interpretation of key correlations in the MS/MS data. researchgate.net This process is essential for confirming the planar structure of the molecule. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Orbitrap Mass Analysis (UPLC-Orbitrap)

Ultra-Performance Liquid Chromatography-Orbitrap Mass Analysis (UPLC-Orbitrap) combines the high-resolution separation of UPLC with the high-resolution and accurate mass measurement of an Orbitrap mass analyzer. rsc.orgnih.gov This powerful combination is used to obtain high-resolution mass spectrometry data for compounds like this compound. rsc.org

The high sensitivity of the UPLC-Orbitrap system allows for the detection of even trace amounts of related cycloaspeptide variants. researchgate.net For example, analysis of crude extracts from Penicillium soppii using an Orbitrap Elite system confirmed the molecular formula of this compound. rsc.org The accurate mass data obtained is critical for confirming the elemental composition of the molecule. researchgate.netresearchgate.net

| Analytical Technique | Instrument | Purpose | Key Findings for this compound |

| Tandem Mass Spectrometry (MS/MS) | Mass Spectrometer | Amino acid sequencing and structural elucidation | Confirmed the amino acid sequence and planar structure. researchgate.netnih.govresearchgate.net |

| UPLC-Orbitrap Mass Analysis | UPLC system coupled to an Orbitrap mass analyzer | High-resolution mass measurement and separation | Provided accurate mass data to confirm the molecular formula. rsc.orgresearchgate.net |

X-ray Crystallography for Absolute Configuration

X-ray crystallography is a definitive method for determining the absolute configuration of a molecule. nih.govresearchgate.net This technique requires the formation of a high-quality single crystal of the compound. figshare.comresearchgate.net Once a suitable crystal is obtained, the diffraction pattern of X-rays passing through it can be analyzed to determine the three-dimensional arrangement of atoms. researchgate.net

For cycloaspeptide H, a related compound, single-crystal X-ray diffraction analysis with Cu Kα radiation was used to determine its absolute configuration. nih.govfigshare.comresearchgate.net This method provides unambiguous proof of the stereochemistry of the chiral centers within the molecule.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govacs.org It is a powerful tool for investigating the stereochemistry of chiral compounds. nih.govustc.edu.cn

The experimental ECD spectrum of a molecule is compared with theoretically calculated spectra for different possible stereoisomers. rsc.orgscispace.com A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. rsc.org The analysis of ECD spectra can reveal the induction of an inherently chiral conformation and the restriction of conformational freedom, which leads to the amplification of ECD signals. mdpi.com

Stereochemical Determination Methods

Beyond the primary structural elucidation, specific methods are employed to definitively assign the stereochemistry of the constituent amino acids in this compound.

Marfey’s Method for Amino Acid Configuration

Marfey's method is a widely used chemical method for determining the absolute configuration of amino acids. rsc.org The process involves the acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). researchgate.net

The resulting diastereomeric derivatives are then analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net By comparing the retention times of the derivatives from the sample with those of authentic L- and D-amino acid standards derivatized in the same way, the configuration of each amino acid in the peptide can be determined. For several related cyclic peptides, Marfey's method has been successfully used to establish that the amino acid residues possess the L-configuration. nih.govresearchgate.netcolab.wsresearchgate.net

Computational Approaches to Confirm Absolute Configuration

Computational methods play a significant role in confirming the absolute configuration of complex molecules like this compound. rsc.org These approaches often involve calculating the theoretical spectra of different stereoisomers and comparing them with experimental data. uit.no

For instance, in the context of ECD analysis, quantum-chemical calculations are used to simulate the spectra of possible stereoisomers. rsc.orgmdpi.com The comparison of these computed spectra with the experimental spectrum helps to determine the most likely absolute configuration. uit.no This approach is particularly valuable for flexible molecules like cyclic peptides where multiple conformations can exist. rsc.org

| Method | Principle | Application to this compound and related compounds |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine 3D atomic arrangement. researchgate.net | Used to determine the absolute configuration of the related cycloaspeptide H. nih.govfigshare.comresearchgate.net |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized light by chiral molecules. nih.gov | Comparison of experimental and calculated spectra allows for assignment of absolute configuration. rsc.orgscispace.com |

| Marfey’s Method | Derivatization of amino acids with Marfey's reagent to form diastereomers, followed by LC-MS analysis. researchgate.net | Established the L-configuration of amino acid residues in related cyclic peptides. nih.govresearchgate.net |

| Computational Approaches | Theoretical calculation of properties (e.g., ECD spectra) for different stereoisomers to compare with experimental data. rsc.org | Used to confirm the absolute configuration by matching computed spectra with experimental results. uit.no |

Chemical Synthesis and Biosynthetic Engineering of Cycloaspeptide a Analogues

Total Synthesis Strategies for Cycloaspeptides

Total synthesis provides a versatile platform for creating cycloaspeptide analogues that are inaccessible through biological methods. While a specific total synthesis for cycloaspeptide A itself is not prominently detailed in the literature, the successful synthesis of its close analogue, cycloaspeptide E, establishes a clear blueprint for this class of molecules. researchgate.netacs.org The general approach involves the stepwise construction of a linear peptide precursor, followed by a crucial macrocyclization step to form the cyclic structure. mdpi.com

The synthesis of the linear precursor is a foundational stage where the sequence and chirality of the amino acid residues are established. A common strategy for cyclic peptides is the convergent synthesis of peptide fragments, which are then coupled to form the full linear chain. mdpi.com

The total synthesis of cycloaspeptide E, the dehydroxy variant of this compound, was achieved starting from methyl alaninate (B8444949) hydrochloride. researchgate.netacs.org The linear pentapeptide was assembled through a series of coupling and deprotection steps. The cyclization, or macrolactamization, is the key step, typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. mdpi.com Various coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are employed to facilitate the formation of the amide bond that closes the ring. mdpi.commdpi.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis and is widely applied to prepare the linear precursors of cyclic peptides, including analogues of cycloaspeptides. mdpi.comnih.govnih.gov This technique involves anchoring the first amino acid to an insoluble polymer resin and then sequentially adding subsequent amino acids. bachem.compowdersystems.combeilstein-journals.org

The key advantages of SPPS are the ability to use excess reagents to drive reactions to completion and the simplified purification process, where by-products and excess reagents are removed by simple filtration. bachem.combeilstein-journals.org For cycloaspeptide synthesis, a strategy would involve:

Attachment of the C-terminal amino acid to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions. mdpi.commdpi.com

Iterative cycles of deprotection of the N-terminal protecting group (commonly an Fmoc group) and coupling of the next protected amino acid. beilstein-journals.org

Once the full linear sequence is assembled, the peptide is cleaved from the resin.

The final step is the macrolactamization of the linear precursor in the solution phase. mdpi.comnih.gov

This hybrid SPPS/solution-phase approach is a powerful and common method for accessing cyclic peptides. mdpi.com

Whether the linear precursor is made entirely in solution or via SPPS, the final cyclization is most frequently performed in the solution phase. researchgate.net This critical step forms the macrocyclic structure. mdpi.com A significant challenge in solution-phase cyclization is the potential for competing intermolecular reactions, which lead to the formation of linear or cyclic dimers and higher oligomers. mdpi.com To minimize these side reactions, the cyclization is carried out under high-dilution conditions, which kinetically favors the desired intramolecular reaction. mdpi.com The choice of the cyclization site within the linear precursor can also significantly impact the efficiency of the reaction, with considerations given to minimizing steric hindrance and potential epimerization. mdpi.com The synthesis of cycloaspeptide E utilized a solution-phase strategy for both the precursor assembly and the final cyclization. acs.org

Solid-Phase Peptide Synthesis (SPPS) Applications

Partial Synthesis and Derivatization from Natural Cycloaspeptides

Partial synthesis, or semi-synthesis, offers a more direct route to certain analogues by chemically modifying the naturally isolated parent compound. This is particularly useful when the parent natural product is readily available. A notable example is the creation of cycloaspeptide E from this compound. researchgate.netacs.orgnih.gov In this process, the phenolic hydroxyl group of the tyrosine residue in this compound is removed to yield cycloaspeptide E, which contains a phenylalanine residue instead. This transformation provides a direct chemical link between these two natural products and allows for the generation of an analogue without resorting to a full total synthesis.

Biosynthetic Engineering for Enhanced Production and Novel Analogues

Recent advances in genomics and synthetic biology have enabled the manipulation of the biosynthetic machinery responsible for producing cycloaspeptides. rsc.org This approach, known as biosynthetic engineering, can be used to increase the production of desired compounds or to generate novel analogues by introducing new building blocks. rsc.org

Research has identified the cycloaspeptide biosynthetic gene cluster, which includes a five-module nonribosomal peptide synthetase (NRPS) and a unique trans-acting N-methyltransferase (N-MeT). rsc.orgresearchgate.net The NRPS is the enzymatic assembly line that pieces together the amino acids, but it lacks the integrated N-methyltransferase domains typically found in such systems. Instead, a separate enzyme provides the N-methylated amino acid precursors. rsc.org It was discovered that two of the NRPS modules preferentially incorporate N-methylated amino acids. rsc.orgresearchgate.net

The discovery of the detached N-MeT enzyme opened a powerful strategy for generating new cycloaspeptide analogues called directed biosynthesis. By deleting the gene for the N-MeT, the biosynthetic pathway's ability to methylate the amino acid precursors is removed. rsc.orgresearchgate.net This engineered strain can then be fed various synthetic, non-native N-methylated amino acids, which the NRPS can accept and incorporate into the final cyclic peptide structure. rsc.orgrsc.org

This precursor feeding strategy has been successfully used to:

Increase Yields: Feeding an N-MeT knockout strain with N-methylated phenylalanine restored the production of cycloaspeptides. Feeding wild-type cultures with N-methylated phenylalanine significantly increased the titre of cycloaspeptide E. researchgate.net

Generate Novel Analogues: Feeding a knockout strain with fluorinated versions of N-methylated amino acids led to the successful production of novel fluorinated cycloaspeptide analogues. rsc.org

The table below summarizes the results of precursor feeding experiments in P. soppii cultures.

| Culture Type | Precursor Fed | Resulting Major Cycloaspeptide(s) | Finding |

| Wild-Type | None (Control) | This compound, Cycloaspeptide E | Baseline production |

| Wild-Type | N-methylated Phenylalanine | Increased Cycloaspeptide E | Directed biosynthesis towards a minor metabolite. researchgate.net |

| N-MeT Knockout | None (Control) | No cycloaspeptides produced | Confirmed the essential role of the N-MeT enzyme. researchgate.net |

| N-MeT Knockout | N-methylated Phenylalanine | Cycloaspeptide E | Restored production by supplying the required precursor. researchgate.net |

| N-MeT Knockout | Fluorinated Phenylalanine Analogue | Novel Fluorinated Cycloaspeptide | Demonstrated the production of new-to-nature analogues. rsc.org |

This system provides unprecedented control over the substrate supply, allowing for the targeted production of specific metabolites and the creation of novel compounds through the introduction of synthetic precursors. rsc.orgresearchgate.net

Directed Biosynthesis via Precursor Feeding Strategies

Incorporation of N-Methylated Amino Acids

The biosynthesis of cycloaspeptides is notable for its mechanism of N-methylation. Unlike many NRPS systems that have N-methyltransferase (N-MeT) domains integrated directly into the multienzyme complex, the cycloaspeptide gene cluster in fungi like Penicillium soppii encodes a trans-acting N-MeT enzyme (PscyA). researchgate.netrsc.orgnih.gov This enzyme is separate from the main 5-module NRPS (PscyB) and is responsible for supplying the N-methylated amino acid precursors. researchgate.netrsc.orgrsc.org

A key discovery was that two specific modules of the cycloaspeptide NRPS show a preference for incorporating pre-methylated amino acids directly from the cellular pool. researchgate.netrsc.orgnih.gov This was demonstrated through genetic engineering. Deletion of the gene encoding the trans-acting N-MeT resulted in a mutant strain (e.g., NM-KO4: ΔPscyA) that could no longer produce cycloaspeptides on its own. researchgate.netnih.gov However, when this knock-out strain was fed with externally supplied N-methylated amino acids, the production of cycloaspeptides was restored. rsc.orgnih.gov This process, known as precursor-directed biosynthesis, effectively hijacks the natural assembly line by providing it with the necessary building blocks that it can no longer synthesize itself.

This unique biosynthetic model allows for unprecedented control over the final product. researchgate.netrsc.org By feeding the N-MeT knock-out strain specific N-methylated precursors, such as N-methyl-L-phenylalanine (N-mPhe) and N-methyl-L-tyrosine (N-mTyr), researchers can direct the synthesis towards specific cycloaspeptide analogues. nih.gov

Table 1: Precursor-Directed Biosynthesis in P. soppii ΔPscyA Mutant

| Precursor(s) Fed to Mutant Strain | Major Cycloaspeptide Produced | Reference |

|---|---|---|

| None (Control) | No Cycloaspeptides | researchgate.netnih.gov |

| N-mPhe and N-mTyr | This compound | rsc.orgnih.gov |

| N-mPhe only | Cycloaspeptide E | nih.govresearchgate.net |

Production of Fluorinated Analogues

The development of the N-MeT knock-out strain provided a powerful platform for generating novel, unnatural analogues of cycloaspeptides through a process called mutasynthesis. rsc.org By feeding chemically synthesized, fluorinated versions of the amino acid precursors to the mutant fungus, these unnatural building blocks can be incorporated into the final peptide structure. rsc.orgrsc.org

Researchers successfully synthesized fluorinated N-methyl-phenylalanine analogues, such as 4-fluoro-N-methyl-phenylalanine (4F-N-mPhe). rsc.orgnih.gov When these precursors were supplied to the culture of the P. soppii N-MeT knock-out strain, the fungus's NRPS machinery recognized and incorporated the fluorinated amino acid. rsc.orgnih.gov This led to the directed biosynthesis of novel fluorinated cycloaspeptide analogues, including the fluorinated version of cycloaspeptide E (4F-cycloaspeptide E). nih.govacs.org The same strategy was also successfully applied to the biosynthesis of ditryptophenaline (B161596), another fungal peptide, demonstrating the broader applicability of this approach. researchgate.netrsc.org The ability to introduce fluorine can alter the physicochemical properties of the resulting peptide. rsc.org

Table 2: Generation of Fluorinated Cycloaspeptide Analogues

| Strain Used | Unnatural Precursor Fed | Novel Analogue Produced | Reference |

|---|---|---|---|

| P. soppii ΔPscyA (NM-KO4) | 4-fluoro-N-methyl-phenylalanine (4F-N-mPhe) | Fluorinated analogues of Cycloaspeptide B and Cycloaspeptide E | rsc.orgnih.gov |

Genetic Manipulation of Biosynthetic Pathways for Yield Optimization

A primary goal of investigating the cycloaspeptide biosynthetic pathway was to improve the yield of minor, but interesting, metabolites like cycloaspeptide E. nih.gov Paradoxically, the key genetic manipulation to achieve this was the deletion of the PscyA gene, which encodes the trans-acting N-methyltransferase. researchgate.netnih.gov

Creating this knock-out strain provided a "clean" chassis where the natural production of a mixture of cycloaspeptides was abolished. nih.gov This allowed for the targeted overproduction of a single, desired compound by controlling the supply of its specific N-methylated precursor. Feeding the wild-type strain also increased yields, which indicated that the availability of N-methylated substrates is a rate-limiting factor in the natural system. rsc.orgresearchgate.net

The most significant results were seen with the knock-out strain. When the ΔPscyA mutant was supplemented with only N-mPhe, the biosynthetic pathway was funneled exclusively towards producing N-mPhe-containing products. This strategy dramatically increased the titers of cycloaspeptide E, which is normally produced at levels only 2% that of this compound in the wild-type fungus. nih.gov This targeted feeding strategy led to a more than 16-fold increase in the production of cycloaspeptide E compared to the unfed wild-type strain. nih.govresearchgate.net

Table 3: Yield Optimization of Cycloaspeptide E via Genetic Manipulation and Feeding

| Fungal Strain | Feeding Condition | Relative Yield of Cycloaspeptide E (vs. Unfed Wild-Type) | Reference |

|---|---|---|---|

| P. soppii Wild-Type | Unfed Control | 1x (Baseline) | nih.gov |

| P. soppii ΔPscyA | Fed 1 mM N-mPhe | ~14.5x Increase | nih.govresearchgate.net |

| P. soppii ΔPscyA | Fed 5 mM N-mPhe | ~16.5x Increase | nih.govresearchgate.net |

Chemoenzymatic Synthesis Approaches

The production of novel this compound analogues represents a successful application of a whole-cell chemoenzymatic strategy. rsc.org This approach combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. mdpi.com In this case, the "chemo" part of the strategy is the laboratory synthesis of unnatural amino acid precursors, such as 4F-N-mPhe. rsc.orgnih.gov

The "enzymatic" part is the use of the engineered P. soppii ΔPscyA strain as a living biocatalyst. nih.govrsc.org This whole-cell system utilizes its native NRPS machinery to perform the complex steps of substrate recognition, peptide bond formation, and regio- and stereoselective macrocyclization, tasks that are challenging to replicate using purely chemical methods. rsc.orgnih.gov By providing a chemically synthesized precursor to the engineered fungus, the cell's enzymatic assembly line completes the synthesis, yielding a final, unnatural macrocyclic peptide that would be difficult to produce otherwise. rsc.org This in vivo method circumvents the need to purify and reconstitute the large, multi-domain NRPS enzymes for in vitro reactions. rsc.orgmdpi.com

Molecular Mechanisms of Action and Cellular Target Identification for Cycloaspeptides

Investigations into Molecular Interactions

The molecular interactions of cycloaspeptide A are fundamental to its biological effects. Like many cyclic peptides, its constrained conformation allows it to engage with biological macromolecules with a degree of specificity. rsc.org These interactions can range from binding to cell surface receptors to inhibiting crucial enzymes, ultimately leading to the disruption of cellular functions. biosynth.com

The interaction of cyclic peptides with cellular receptors is a key mechanism for initiating signaling cascades or blocking endogenous ligand binding. Cyclic peptides can act as potent and selective ligands for various receptors, particularly G protein-coupled receptors (GPCRs), due to their ability to mimic the structure of natural peptide hormones and neurotransmitters. mdpi.comnih.gov The rigidified structure of cyclic peptides reduces the conformational possibilities, allowing for a more precise fit into a receptor's binding pocket. nih.gov

While the general mode of action for this compound is understood to include potential binding to receptors, specific ligand-receptor binding studies detailing its affinity (e.g., K_d or K_i values) for a particular receptor are not extensively documented in current literature. biosynth.com The development of non-radioactive, high-throughput assays, such as those based on electrochemiluminescence, has advanced the study of peptide-receptor interactions, enabling the determination of binding properties and pharmacological profiles. mesoscale.com Future research applying such techniques to this compound could elucidate its specific receptor targets and binding kinetics.

Enzyme inhibition is another significant molecular mechanism for bioactive cyclic peptides. biosynth.comresearchgate.net An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org This inhibition can be reversible or irreversible. Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and its substrate. wikipedia.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. uniroma1.it This type of inhibition increases the apparent Michaelis constant (K_m) but does not change the maximum reaction velocity (V_max). uniroma1.itlibretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, not affecting substrate binding but preventing the enzyme from producing the product. americanpeptidesociety.org This reduces V_max but does not alter K_m. wikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, reducing both V_max and K_m. wikipedia.orgamericanpeptidesociety.org

Cyclic peptides are considered favorable candidates for enzyme inhibitors due to their conformational constraint, which can lead to higher selectivity and potency compared to linear peptides. ijbs.com While cycloaspeptides as a class are known to possess enzyme-inhibitory activities, the specific enzymes targeted by this compound and its precise mechanism of inhibition have not been fully characterized. researchgate.net

This compound has demonstrated the ability to disrupt cellular processes, primarily observed through its cytotoxic effects on various cell lines. biosynth.commedchemexpress.com Cytotoxicity studies show that this compound has a low cytotoxic effect on normal human lung fibroblasts but exhibits moderate activity against certain cancer cell lines. researchgate.net For instance, it has shown activity against human cervical cancer (HeLa) cells and human breast cancer (MCF7) cells. medchemexpress.com

The disruption of cellular processes by other cyclic peptides has been linked to mechanisms such as the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. mdpi.com Another mechanism observed for some cyclic peptides is the disruption of the cellular microfilament network, leading to significant changes in cell morphology and apoptosis. mdpi.com Although this compound's specific pathway for inducing cytotoxicity is still under investigation, its documented effects confirm its ability to interfere with vital cellular functions. biosynth.commalariaworld.org

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity Metric | Value | Reference |

| HeLa | Human Cervical Cancer | GI50 | 31.2 μM | medchemexpress.com |

| MCF7 | Human Breast Cancer | GI50 | 23.4 μM | medchemexpress.com |

| Human Lung Fibroblasts | Normal Human Lung Fibroblasts | IC50 | ≥1000 μM | researchgate.net |

Enzyme Inhibition Mechanisms

Identification of Specific Cellular and Subcellular Targets

Identifying the precise molecular targets of this compound within the cell is crucial for understanding its mechanism of action. The challenge often lies in determining whether the compound acts on extracellular targets or if it can penetrate the cell membrane to engage with components inside. nih.gov

Protein-protein interactions (PPIs) are fundamental to almost all biological processes, and their misregulation is implicated in numerous diseases. rsc.orgfrontiersin.org Many PPI interfaces are large and relatively flat, making them difficult targets for traditional small-molecule drugs. rsc.orgnih.gov Cyclic peptides, being larger than small molecules, can mimic protein structural motifs like α-helices and β-turns, making them ideal candidates for modulating PPIs. rsc.orgfrontiersin.org Their constrained structure provides the necessary scaffolding to present side chains in a way that can effectively disrupt or stabilize a protein complex. nih.gov

While this compound's chemical structure makes it a potential modulator of PPIs, specific interactions that it targets have yet to be identified. The development of computational tools and screening platforms continues to aid in the discovery of peptide-based PPI modulators, opening avenues for future research into the specific PPIs that this compound may affect. frontiersin.orgfrontiersin.org

For a compound to act on an intracellular target, it must first cross the cell membrane. nih.gov This is a significant challenge for many peptides due to their size and polarity. nih.gov However, certain structural features, such as N-methylation, which is present in this compound, can improve membrane permeability by reducing the number of hydrogen bond donors and masking polarity. nih.govresearchgate.net The ability of some natural cyclic peptides, like cyclosporin (B1163) A, to passively diffuse across the cell membrane demonstrates that it is possible to overcome this barrier. nih.gov

The low cytotoxicity of this compound against normal human lung fibroblasts suggests some level of interaction at the cellular level, though it does not confirm cell entry. researchgate.net The ultimate proof of intracellular target engagement requires direct evidence of the molecule within the cell and binding to a specific subcellular component or protein. nih.gov While this compound has been identified as a bioactive compound with cytotoxic potential, further studies are needed to confirm its cell permeability and to identify its specific intracellular binding partners. biosynth.com

Protein-Protein Interaction Modulation

Advanced Methodologies for Mechanistic Elucidation

The determination of a bioactive compound's mechanism of action is a critical step in drug discovery and chemical biology. For natural products like this compound, understanding how it interacts with cellular components at a molecular level requires sophisticated analytical techniques. Advanced methodologies in proteomics, metabolomics, and biochemical assays are pivotal in identifying specific molecular targets and characterizing the functional consequences of these interactions.

Proteomics and Metabolomics in Target Identification

Untargeted "omics" approaches provide a global view of cellular changes induced by a compound, offering powerful tools for hypothesis generation and target discovery. Chemical proteomics aims to identify the direct protein binding partners of a small molecule, while metabolomics profiles the comprehensive set of small-molecule metabolites to reveal pathway disruptions.

Metabolomics

Metabolomics has been instrumental in studying the production of this compound and other secondary metabolites by their native producers. An LC-MS-based metabolomics approach was used to analyze the production of secondary metabolites in the marine actinobacterium Salinispora arenicola. researchgate.net This study investigated how changes in salt concentration and incubation time affected the metabolic profile, successfully identifying the production of this compound under specific culture conditions. researchgate.netfrontiersin.org Similarly, Liquid Chromatography-Mass Spectrometry (LCMS) is routinely used to screen for and quantify this compound from fungal cultures, such as those of Penicillium species. nih.gov High-sensitivity systems like the UPLC-Orbitrap mass analyser have confirmed the accurate mass and chemical formula of this compound and its derivatives in these organisms. nih.gov

These studies highlight the utility of metabolomics in optimizing the production of this compound and understanding its biosynthetic context.

Table 1: Examples of Metabolomics Applications in this compound Research

| Analytical Technique | Organism(s) | Key Findings | Reference(s) |

| LC-MS-based Metabolomics | Salinispora arenicola | Characterized the variation in this compound production based on salt content and incubation time. | researchgate.netfrontiersin.org |

| LCMS / UPLC-Orbitrap-MS | Penicillium soppii, P. jamesonlandense | Reliably detected and quantified this compound production across various liquid and solid media; confirmed accurate mass. | nih.gov |

Proteomics

While specific proteomics studies to deorphanize the molecular target of this compound are not widely published, the methodologies for such investigations are well-established for cyclic peptides. nih.gov Chemical proteomics serves as a primary tool for identifying the direct binding partners of bioactive compounds within a complex biological system. mdpi.comfrontiersin.org

Common strategies involve:

Affinity-Based Proteomics: This approach, often considered a form of compound-centric chemical proteomics (CCCP), uses a modified version of the bioactive compound as a "bait" to capture its protein targets. frontiersin.org The compound is typically immobilized on a solid support or tagged with a reporter molecule like biotin. europeanreview.org After incubation with a cell lysate or proteome, the compound-protein complexes are isolated and the bound proteins are identified using mass spectrometry. mdpi.com

Photo-Affinity Labeling: To create a covalent bond between the compound and its target, a photo-reactive group (e.g., a diazirine) is incorporated into the compound's structure. nih.gov Upon UV irradiation, the probe permanently crosslinks to its binding partner(s), enabling more stringent purification and reducing the loss of weak binders. This technique has been successfully applied to other cyclic peptides to identify their molecular targets. nih.gov

Target Identification by Protein Stability Changes: Methods like the Cellular Thermal Shift Assay (CETSA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) operate without modifying the compound. europeanreview.orgbiognosys.com These techniques rely on the principle that a protein's stability (thermal or proteolytic) changes when a ligand is bound. By comparing the stability profiles of the entire proteome in the presence versus the absence of the compound, direct targets can be identified. biognosys.com

These proteomic workflows provide a powerful, unbiased means to identify the specific proteins that this compound interacts with, which is the first step in elucidating its molecular mechanism. mdpi.combiognosys.com

Biochemical Assays for Functional Characterization

Following the identification of potential protein targets through proteomic screening, biochemical and cell-based assays are essential for validating these interactions and characterizing their functional consequences. The mode of action for this compound is understood to involve interactions with specific cellular targets like enzymes or receptors, thereby disrupting their function. biosynth.com

A variety of established biochemical assays are used to study the interactions of cyclic peptides with their targets:

Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay can be adapted to quantify the binding of a cyclic peptide to a target protein. nih.gov In a typical setup, the target protein is immobilized, and the binding of the peptide is detected using a specific antibody, providing a measure of relative binding affinity. nih.gov

Fluorescence Polarization (FP): FP is a solution-phase technique used to determine the equilibrium dissociation constant (K D ) of a ligand-protein interaction. nih.gov It requires labeling the cyclic peptide with a fluorescent dye. The binding of the larger protein to the labeled peptide causes a change in the polarization of the emitted light, which is directly proportional to the fraction of bound peptide. nih.gov

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound. Many cyclic peptides function as enzyme inhibitors; for example, Cyclosporin A inhibits the phosphatase activity of calcineurin. nih.gov Similar assays would be employed to determine if this compound inhibits the enzymatic function of its identified target(s).

Cytotoxicity Assays: The reported cytotoxic effects of cycloaspeptides against various cell lines are determined through functional assays. nih.govresearchgate.net For instance, cycloaspeptide derivatives have been tested for activity against HeLa and MCF7 cancer cell lines, providing a functional readout of the compound's ultimate cellular impact. researchgate.net

These assays are crucial for confirming the biological relevance of protein-ligand interactions identified through proteomics and for building a complete picture of the compound's mechanism of action.

Table 2: Biochemical Assays for Functional Characterization of Cyclic Peptides

| Assay Type | Purpose | Principle | Reference(s) |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify relative binding to a target protein. | An immobilized antigen (target protein) is detected by an antibody, with the peptide acting as a competitive or direct binder. | nih.gov |

| Fluorescence Polarization (FP) | Determine absolute binding affinity (K D ). | Measures the change in rotational speed (and thus light polarization) of a fluorescently-labeled peptide upon binding to a larger protein. | nih.gov |

| Enzyme Inhibition Assays | Determine the effect on the catalytic activity of an enzyme target. | The rate of an enzymatic reaction is measured in the presence and absence of the peptide inhibitor. | nih.gov |

| Cytotoxicity Assays | Measure the effect on cell viability. | Cell lines (e.g., HeLa, MCF7) are incubated with the compound to determine the concentration that inhibits cell growth or induces cell death. | researchgate.net |

Structure Activity Relationship Sar Studies of Cycloaspeptide a and Its Derivatives

Influence of Amino Acid Residue Variations on Bioactivity

The bioactivity of cycloaspeptide A and its analogs is intricately linked to the specific amino acid residues within its cyclic pentapeptide structure. Variations in these residues, including their N-methylation patterns and the nature of their side chains (aromatic or aliphatic), significantly influence the compound's biological profile.

Impact of N-Methylation Patterns on Activity Profiles

N-methylation of the peptide backbone is a critical factor in the bioactivity of many cyclic peptides, often enhancing their pharmacological properties. admin.ch This modification can improve metabolic stability, membrane permeability, and target specificity. admin.ch In the context of cycloaspeptides, the N-methylation pattern of the phenylalanine and tyrosine moieties is a key differentiating feature among naturally occurring analogs like this compound, B, and C. researchgate.net

The biosynthesis of these N-methylated peptides involves a specific N-methyltransferase (N-MeT). researchgate.netnih.govrsc.org Deletion of the gene encoding this enzyme allows for controlled incorporation of exogenously supplied N-methylated amino acids, enabling the production of specific cycloaspeptide analogs and even novel fluorinated versions. researchgate.netnih.govrsc.org This technique has been instrumental in producing cycloaspeptide E, which exhibits insecticidal activity, and in exploring the effects of different methylation patterns. researchgate.netnih.gov The ability to manipulate N-methylation provides a powerful tool for systematically studying its impact on bioactivity and for generating analogs with potentially improved properties. researchgate.net

For instance, on-resin N-methylation of cyclic peptides has demonstrated that the degree and position of methylation are highly dependent on the peptide's conformation. nih.gov This suggests a close interplay between the peptide's three-dimensional structure and the enzymatic or chemical methylation process, which in turn dictates the final biological activity of the molecule. nih.gov

Role of Aromatic and Aliphatic Amino Acid Substitutions

The presence and nature of aromatic and aliphatic amino acids are fundamental to the bioactivity of this compound and its derivatives. researchgate.netnih.gov this compound itself contains phenylalanine and tyrosine, both aromatic amino acids, and leucine (B10760876), an aliphatic amino acid. researchgate.net

Substitutions at these positions can have a profound effect on activity. For example, cycloaspeptide E, the desoxy-tyrosine version of this compound (meaning the tyrosine is replaced by another amino acid), is the first in its family to show insecticidal activity. nih.gov This highlights the critical role of the amino acid at this specific position. Furthermore, cycloaspeptide D contains a valine instead of leucine at position 4, indicating that even subtle changes in the aliphatic side chain can lead to different natural analogs. researchgate.net

Studies on other cyclic peptides have shown that hydrophobic amino acids, both aromatic (like tryptophan, tyrosine, and phenylalanine) and aliphatic (like valine, leucine, and isoleucine), are often crucial for bioactivity. mdpi.com The position of these residues is also important; for instance, bulky aromatic amino acids at the C-terminus can significantly influence activity. mdpi.com The substitution of a serine residue with a more hydrophobic alanine (B10760859) in a different cyclic peptide scaffold was found to significantly improve bioactivity, and further modifications with other hydrophobic amino acids either maintained or in some cases decreased this activity. nih.gov This demonstrates a delicate balance in the hydrophobicity required for optimal biological function.

The ability to create novel analogs through techniques like feeding mutant strains with fluorinated phenylalanine further underscores the potential for generating cycloaspeptides with altered bioactivity through aromatic amino acid substitution. researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a cyclic peptide is a key determinant of its biological activity. For this compound and its derivatives, understanding the relationship between their conformation and bioactivity is crucial for designing more potent analogs.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules like cycloaspeptides. mdpi.comnih.gov These simulations can provide insights into the different shapes a peptide can adopt in solution, which is often a dynamic equilibrium of multiple conformations. nih.gov The reliability of these simulations depends heavily on the force field used to describe the interactions within the molecule. mdpi.com

Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), have been employed to more efficiently explore the conformational landscape of cyclic peptides. plos.orgplos.org These methods can help predict properties like cell permeability by characterizing the energy differences between conformations in different environments, such as in an aqueous solution versus a membrane. plos.orgplos.org Such studies have highlighted the influence of factors like N-methylation on the conformational behavior and, consequently, the permeability of cyclic peptides. plos.org

Spectroscopic and Crystallographic Insights into Active Conformations

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide direct evidence of the conformations of cycloaspeptides. nih.gov The structure of cycloaspeptide E, for instance, was determined using spectroscopic data, including NMR, UV, and mass spectrometry, which was crucial for identifying it as the insecticidally active analog. nih.gov

The purification of cycloaspeptide E, facilitated by biosynthetic methods, allowed for its structural confirmation by NMR. nih.gov Similarly, the structures of other cycloaspeptides, such as cycloaspeptide D, have been elucidated using techniques like 2D NMR, mass spectrometry, and X-ray crystallography. researchgate.net These experimental structures serve as a basis for understanding the active conformation required for biological activity.

Rational Design of Cycloaspeptide Analogues for Improved Bioactivity

The rational design of novel cycloaspeptide analogs with enhanced bioactivity is a key objective in the study of these compounds. nih.gov This process leverages the knowledge gained from SAR studies, conformational analysis, and biosynthetic pathway engineering.

By understanding how variations in amino acid residues and N-methylation patterns affect bioactivity, researchers can make targeted modifications to the cycloaspeptide scaffold. The development of systems that allow for the controlled incorporation of non-natural or modified amino acids, such as fluorinated phenylalanine, opens up possibilities for creating analogs with novel properties. researchgate.netrsc.org